molecular formula C11H19N5OS B14925380 N-{2-[(ethylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

N-{2-[(ethylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B14925380
M. Wt: 269.37 g/mol
InChI Key: JRHSGMNJMWXFSK-UHFFFAOYSA-N
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Description

N~3~-(2-{[(ETHYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, ethylamino, and carbothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-{[(ETHYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with ethylamine and thiophosgene under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-{[(ETHYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~3~-(2-{[(ETHYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-(2-{[(ETHYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(METHYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
  • N-(2-{[(PROPYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness

N~3~-(2-{[(ETHYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific ethylamino and carbothioyl groups, which confer distinct chemical properties and biological activities compared to similar compounds. These structural features may enhance its binding affinity to molecular targets and improve its efficacy in various applications.

Properties

Molecular Formula

C11H19N5OS

Molecular Weight

269.37 g/mol

IUPAC Name

N-[2-(ethylcarbamothioylamino)ethyl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C11H19N5OS/c1-4-12-11(18)14-6-5-13-10(17)9-7-8(2)16(3)15-9/h7H,4-6H2,1-3H3,(H,13,17)(H2,12,14,18)

InChI Key

JRHSGMNJMWXFSK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NCCNC(=O)C1=NN(C(=C1)C)C

Origin of Product

United States

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